Biotin-PEG6-OH
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Overview
Description
Biotin-PEG6-OH is a compound that combines biotin with a polyethylene glycol (PEG) spacerThe PEG spacer, specifically PEG6, enhances the solubility and flexibility of the molecule, making it useful in various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG6-OH can be synthesized through a series of chemical reactions involving the attachment of biotin to a PEG chain. The process typically involves the activation of biotin with a suitable reagent, followed by its conjugation to PEG6. Common reagents used in this process include N-hydroxysuccinimide (NHS) esters, which react with primary amine groups to form stable amide bonds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG6-OH undergoes various chemical reactions, including:
Oxidation: The PEG chain can be oxidized under specific conditions, although this is less common.
Reduction: Reduction reactions are not typically associated with this compound.
Substitution: The biotin moiety can participate in substitution reactions, particularly in biotinylation processes.
Common Reagents and Conditions
N-hydroxysuccinimide (NHS) esters: Used for activating biotin for conjugation.
Dicyclohexylcarbodiimide (DCC): Often used in the coupling reactions to facilitate the formation of amide bonds.
Major Products Formed
The primary product formed from these reactions is this compound itself, which can be further modified or used in various applications .
Scientific Research Applications
Biotin-PEG6-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of bioconjugates.
Biology: Facilitates the immobilization and detection of biomolecules due to its strong binding affinity with avidin and streptavidin.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the purification of proteins and other biomolecules through affinity chromatography
Mechanism of Action
Biotin-PEG6-OH exerts its effects primarily through the biotin moiety, which binds strongly to avidin and streptavidin. This binding facilitates the immobilization, detection, and purification of biotinylated molecules. The PEG spacer enhances the solubility and reduces steric hindrance, allowing for more efficient interactions .
Comparison with Similar Compounds
Similar Compounds
- Biotin-PEG2-OH
- Biotin-PEG4-OH
- Biotin-PEG8-OH
- Biotin-PEG12-OH
Uniqueness
Biotin-PEG6-OH is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and flexibility. This makes it particularly useful in applications where longer or shorter PEG spacers may not be as effective .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O8S/c26-6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-23-20(27)4-2-1-3-19-21-18(17-34-19)24-22(28)25-21/h18-19,21,26H,1-17H2,(H,23,27)(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCUGLZFTQXZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCO)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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